(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine
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Overview
Description
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine is a heterocyclic compound that contains both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reaction with a pyrazole derivative under suitable conditions yields the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-(1H-Pyrazol-3-yl)thiazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)ethanamine: Contains an ethyl group instead of a methanamine group.
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
The presence of both pyrazole and thiazole rings in (2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine makes it unique compared to other similar compounds. This dual-ring structure can confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C8H10N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,4,9H2,1H3 |
InChI Key |
GBEZFKOETMVASQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CN |
Origin of Product |
United States |
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